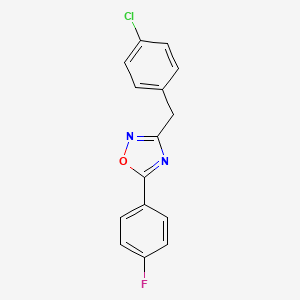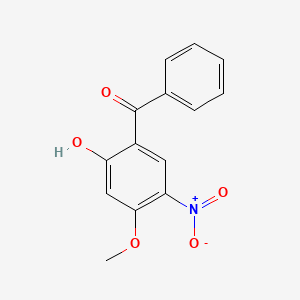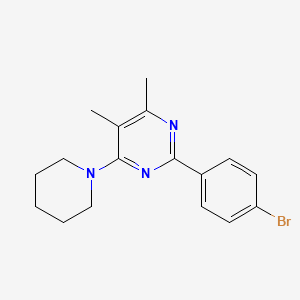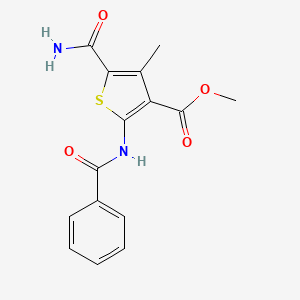
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapy for a variety of cancer types.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that targets several key proteins involved in cancer cell growth and survival. One of the primary targets of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is CDKs, which are important regulators of the cell cycle. Inhibition of CDKs by N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to cell cycle arrest and apoptosis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the activity of CHK1 and WEE1, which are important regulators of the DNA damage response. Inhibition of these proteins can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several other biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several inflammatory cytokines, which play a role in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its potency and specificity. This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action is well understood. Additionally, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to be relatively non-toxic in animal studies, which is an important consideration for the development of new cancer therapies. However, one of the limitations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a cancer therapy. One area of research is the development of new formulations of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer patients. If these studies are successful, N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could become an important new therapy for the treatment of a variety of cancer types.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-carboxamide to yield N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in the field of cancer research. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and prostate cancer. N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including CDKs, CHK1, and WEE1. Inhibition of these proteins leads to cell cycle arrest and apoptosis, ultimately resulting in tumor cell death.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)14-10(16)9-12-5-13-15-9/h2-5H,1H3,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBLHFAXFXWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6837549 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)



![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)
